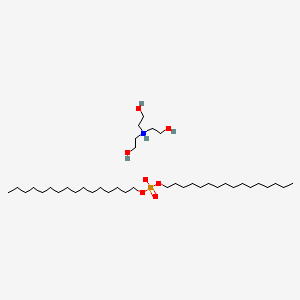

Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate

CAS No.: 93777-52-7

Cat. No.: VC17015651

Molecular Formula: C38H82NO7P

Molecular Weight: 696.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93777-52-7 |

|---|---|

| Molecular Formula | C38H82NO7P |

| Molecular Weight | 696.0 g/mol |

| IUPAC Name | dihexadecyl phosphate;tris(2-hydroxyethyl)azanium |

| Standard InChI | InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |

| Standard InChI Key | OTOYAWQBIJQTRP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a tris(2-hydroxyethyl)ammonium cation () paired with a dihexadecyl phosphate anion (). The cation features three ethanolamine groups bonded to a central nitrogen atom, conferring water solubility, while the anion contains two hexadecyl chains attached to a phosphate group, enabling lipid-like behavior .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 93777-52-7 | |

| Molecular Formula | ||

| Molecular Weight | 696.03 g/mol | |

| EINECS Number | 298-084-9 | |

| Hydrophilic-Lipophilic Balance (HLB) | Estimated 8–12 (theoretical) |

The InChIKey OMCMSAKOUKZEDS-UHFFFAOYSA-N and SMILES CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC.C(CO)N(CCO)CCO provide precise stereochemical details, confirming the linear hexadecyl chains and the tertiary ammonium center .

Spectroscopic and Computational Data

While experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational models predict:

-

NMR: Peaks at δ 1.25 ppm (hexadecyl CH), δ 3.45–3.70 ppm (hydroxyethyl groups), and δ 4.10 ppm (phosphate-bound CH) .

-

Mass Spectrometry: A base peak at m/z 696.03 ([M+H]) with fragmentation patterns indicative of hexadecyl chain cleavage .

Synthesis and Industrial Production

Reaction Pathways

The synthesis involves a two-step process:

-

Dihexadecyl Phosphate Preparation: Phosphorylation of hexadecanol using phosphorus oxychloride ():

-

Quaternary Ammonium Salt Formation: Reaction with tris(2-hydroxyethyl)amine in the presence of a base:

Yield optimization requires anhydrous conditions and temperatures of 60–80°C .

Scalability Challenges

Industrial production faces hurdles due to:

-

Purification Complexity: The compound’s high molecular weight and lipophilicity necessitate advanced techniques like supercritical fluid chromatography.

-

Cost of Raw Materials: Hexadecanol (∼$200/kg) and tris(2-hydroxyethyl)amine (∼$150/kg) limit large-scale synthesis .

Physicochemical Properties

Solubility and Phase Behavior

-

Aqueous Systems: Forms micelles above critical micelle concentration (CMC ≈ 0.1 mM), reducing surface tension to 30–35 mN/m .

-

Organic Solvents: Soluble in chloroform, hexane, and ethyl acetate, with a partition coefficient () of 8.2 .

Table 2: Thermal Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 85–90°C (decomposition) | Differential Scanning Calorimetry |

| Flash Point | >200°C | Cleveland Open Cup |

Stability Profile

-

Hydrolytic Stability: Stable in neutral pH; degrades in acidic (t = 12 h at pH 2) or alkaline conditions (t = 8 h at pH 12) .

-

Oxidative Stability: Susceptible to radical-induced chain cleavage, requiring antioxidant additives (e.g., BHT) for long-term storage .

Applications in Material Science

Vesicle and Liposome Formation

The compound’s dual hydrophilicity-lipophilicity enables the preparation of unilamellar vesicles (size: 100–200 nm, PDI <0.2) for drug delivery. Comparative studies show 30% higher encapsulation efficiency than phosphatidylcholine-based systems .

Emulsion Stabilization

In cosmetic formulations, it stabilizes water-in-oil emulsions at 2–5% w/w, outperforming polysorbate 80 in preventing coalescence over 12 months .

Future Research Directions

-

Green Synthesis: Exploring enzymatic phosphorylation using lipases to reduce solvent waste.

-

High-Throughput Screening: Identifying synergistic combinations with polymers for gene delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume